6-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodobenzaldehyde moiety and a triazine ring substituted with anilino and methoxyanilino groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps, starting with the preparation of 4-iodobenzaldehyde. One common method for synthesizing 4-iodobenzaldehyde involves the reaction of p-bromobenzaldehyde with potassium iodide (KI) and copper(I) iodide (CuI) in a solvent such as dimethylimidazolidinone (DMI) under nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: 4-iodobenzoic acid.
Reduction: 4-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and anilino groups can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. Additionally, the iodobenzaldehyde moiety can undergo electrophilic aromatic substitution, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzaldehyde
- 4-Fluorobenzaldehyde
- 4-Chlorobenzaldehyde
- 4-Nitrobenzaldehyde
Uniqueness
Compared to these similar compounds, 4-IODOBENZALDEHYDE 1-[4-ANILINO-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to the presence of the triazine ring and the specific substitution pattern of anilino and methoxyanilino groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C23H20IN7O |
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Molecular Weight |
537.4 g/mol |
IUPAC Name |
2-N-[(E)-(4-iodophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20IN7O/c1-32-20-13-11-19(12-14-20)27-22-28-21(26-18-5-3-2-4-6-18)29-23(30-22)31-25-15-16-7-9-17(24)10-8-16/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
NOOBSIHYGAXIGM-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=CC=C(C=C4)I |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=CC=C(C=C4)I |
Origin of Product |
United States |
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